5-Cyclopropoxy-3-isopropoxy-2-methylpyridine
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Overview
Description
5-Cyclopropoxy-3-isopropoxy-2-methylpyridine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a methylpyridine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-isopropoxy-2-methylpyridine can be achieved through various synthetic routes. One common method involves the use of cyclopropyl and isopropyl groups as starting materials, which are then subjected to specific reaction conditions to form the desired compound. The reaction typically involves the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the formation of the cyclopropoxy and isopropoxy groups on the pyridine ring .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
5-Cyclopropoxy-3-isopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-3-isopropoxy-2-methylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-isopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-3-isopropoxy-2-methylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-isopropoxy-2-methylpyridine: This compound has a similar structure but with different positions of the cyclopropoxy and isopropoxy groups.
5-Cyclopropoxy-2-isopropoxy-3-methylpyridine: Another similar compound with slight variations in the positions of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methyl-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)14-12-6-11(7-13-9(12)3)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
YJOBUPMPBVVGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)OC(C)C |
Origin of Product |
United States |
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